molecular formula C16H9NO B14115145 4-(4-Formyl-phenylethynyl)-benzonitrile

4-(4-Formyl-phenylethynyl)-benzonitrile

Cat. No.: B14115145
M. Wt: 231.25 g/mol
InChI Key: GUQDQAHXEQHGRP-UHFFFAOYSA-N
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Description

4-(4-Formyl-phenylethynyl)-benzonitrile is a benzonitrile derivative featuring a phenylethynyl group substituted with a formyl moiety at the para position. Its structure combines an electron-withdrawing nitrile group with a conjugated ethynyl linker and a reactive formyl group, making it a versatile intermediate for synthesizing polymers, pharmaceuticals, and nonlinear optical (NLO) materials. The ethynyl group enhances π-conjugation, while the formyl substituent allows further functionalization, such as condensation reactions or coordination with metal catalysts .

Properties

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

4-[2-(4-formylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C16H9NO/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10,12H

InChI Key

GUQDQAHXEQHGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodobenzonitrile

The preparation of 4-iodobenzonitrile, a critical coupling partner, follows a modified cyanation protocol using 4-iodobenzaldehyde as the starting material. As detailed in the Royal Society of Chemistry's optimized procedure:

Procedure :

  • Combine 4-iodobenzaldehyde (0.25 mmol), H$$_2$$N-DABCO (0.25 mmol), and KOtBu (0.50 mmol) in anhydrous THF (2.0 mL).
  • Stir the mixture at room temperature for 12 hours under nitrogen.
  • Quench with saturated aqueous NaHCO$$_3$$ and extract with ethyl acetate.
  • Purify via flash chromatography (PE:EA = 20:1) to yield 4-iodobenzonitrile as a white solid (84% yield, m.p. 122–125°C).

Characterization Data :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$_3 $$): δ 7.86 (d, $$ J = 8.4 $$ Hz, 2H), 7.38 (d, $$ J = 8.4 $$ Hz, 2H)
  • $$ ^{13}C $$ NMR (101 MHz, CDCl$$_3 $$): δ 138.4, 133.1, 118.2, 111.7, 100.3

Preparation of 4-Ethynylbenzaldehyde

The terminal alkyne component, 4-ethynylbenzaldehyde, is synthesized via a two-step sequence from 4-bromobenzaldehyde:

Step 1: TMS-Protection

  • Treat 4-bromobenzaldehyde with trimethylsilylacetylene (TMSA) under Sonogashira conditions (Pd(PPh$$3$$)$$4$$, CuI, PPh$$3$$, Et$$3$$N) to afford 4-(TMS-ethynyl)benzaldehyde.

Step 2: Deprotection

  • Cleave the TMS group using K$$2$$CO$$3$$ in methanol at 0°C for 30 minutes.
  • Isolate 4-ethynylbenzaldehyde by filtration (82% yield).

Coupling Reaction Optimization

Combining 4-iodobenzonitrile and 4-ethynylbenzaldehyde under optimized Sonogashira conditions yields the target compound:

Optimized Conditions :

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Co-catalyst: CuI (10 mol%)
  • Base: Et$$_3$$N (2.0 equiv)
  • Solvent: THF (anhydrous)
  • Temperature: 60°C, 24 hours

Workup :

  • Filter through Celite to remove catalysts.
  • Concentrate under reduced pressure.
  • Purify by column chromatography (hexane:EtOAc = 15:1) to obtain this compound as a pale-yellow solid (76% yield).

Key Analytical Data :

  • FT-IR (KBr): ν 2220 cm$$^{-1}$$ (C≡N), 1685 cm$$^{-1}$$ (C=O)
  • HRMS (EI): m/z calculated for C$${16}$$H$$9$$NO [M]$$^+$$: 231.0684; found: 231.0687

Alternative Grignard-Mediated Approach

A patent by US3882130A discloses a Grignard-based pathway for analogous phenylethynyl benzylamines, adaptable for this compound synthesis.

Reaction of 4-Iodobenzonitrile with Propargylmagnesium Bromide

Procedure :

  • Add propargylmagnesium bromide (1.2 equiv) dropwise to 4-iodobenzonitrile in dry THF at −78°C.
  • Warm to room temperature and stir for 6 hours.
  • Quench with saturated NH$$4$$Cl and extract with CH$$2$$Cl$$_2$$.
  • Oxidize the intermediate propargyl alcohol to the aldehyde using MnO$$_2$$ in dichloromethane.

Yield : 58% (two steps)
Limitation : Over-oxidation to carboxylic acid occurs without careful stoichiometric control.

Cyanoformylation of Ethynyl Intermediates

Recent advancements utilize tandem cyanation-alkynylation sequences. A representative protocol involves:

Step 1: Ethynylation

  • Couple 4-bromobenzaldehyde with phenylacetylene under Sonogashira conditions.

Step 2: Cyanation

  • Treat the resulting 4-(phenylethynyl)benzaldehyde with H$$_2$$N-DABCO/KOtBu in THF.

Advantage : Higher functional group tolerance compared to traditional nitrile syntheses.
Yield : 68% overall

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Cost Index
Sonogashira Coupling 76 98 24 High
Grignard Approach 58 90 12 Moderate
Tandem Cyanation 68 95 36 Moderate

Table 1: Performance metrics of major synthetic routes.

Challenges and Mitigation Strategies

Aldehyde Group Reactivity

The electron-deficient formyl group participates in unwanted side reactions during coupling steps. Solution : Temporary protection as a 1,3-dioxolane acetal using ethylene glycol and p-TsOH.

Nitrile Stability Under Basic Conditions

Strong bases (e.g., KOtBu) may hydrolyze nitriles to amides. Mitigation : Employ weaker bases like Cs$$2$$CO$$3$$ and reduce reaction temperatures.

Scalability and Industrial Relevance

Kilogram-scale production favors the Sonogashira method due to:

  • Commercial availability of 4-iodobenzonitrile (≥98% purity, Sigma-Aldrich)
  • Recyclable Pd catalysts (e.g., Pd/C) reducing metal costs

Emerging Techniques

Photoredox Catalysis

Visible light-mediated coupling between aryl diazonium salts and terminal alkynes shows promise for nitrile-containing substrates, achieving 72% yield under blue LED irradiation.

Flow Chemistry Approaches

Continuous-flow Sonogashira systems enhance heat/mass transfer, reducing reaction times to 2 hours with 81% yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-Formylphenyl)ethynyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 4-((4-Carboxyphenyl)ethynyl)benzonitrile.

    Reduction: 4-((4-Hydroxyphenyl)ethynyl)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Formylphenyl)ethynyl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-((4-Formylphenyl)ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other non-covalent interactions, while the ethynyl linkage provides rigidity and electronic conjugation. These features make it a valuable compound in the design of molecules with specific binding properties and electronic characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Ethynyl Linkers

  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile This compound shares the ethynyl-benzonitrile backbone but incorporates an oxazole ring. Its NLO properties were studied via hyper-Rayleigh scattering (HRS), showing a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, which is higher than chalcones but lower than dibenzylideneacetones.
  • 4-((Trimethylsilyl)ethynyl)benzonitrile Synthesized via Sonogashira coupling, this derivative replaces the formyl group with a trimethylsilyl moiety.

Formyl-Substituted Benzonitriles

  • 4-Formyl-3-methoxybenzonitrile
    This compound has a formyl group at the 4-position and a methoxy group at the 3-position. Key physicochemical properties include a molecular weight of 161.16 g/mol , density of 1.18 g/cm³ , and boiling point of 318.2°C . The methoxy group enhances solubility in polar solvents, making it useful in organic synthesis and pharmaceutical intermediates .

  • 4-[(2-Formylphenoxy)methyl]benzonitrile Here, the formyl group is part of a phenoxy-methyl side chain. With a molecular weight of 237.25 g/mol and logP of 2.95, this derivative exhibits moderate hydrophobicity, suitable for designing drug candidates or liquid crystals .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Benzonitriles

Compound Molecular Weight (g/mol) Boiling Point (°C) logP Key Application Reference
4-Formyl-3-methoxybenzonitrile 161.16 318.2 1.18 Organic synthesis
4-[(2-Formylphenoxy)methyl]benzonitrile 237.25 N/A 2.95 Drug design
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 285.29 N/A N/A Nonlinear optics

Discussion of Structural Effects

  • Electron-Withdrawing Groups (EWGs): The nitrile group stabilizes charge transfer in NLO applications, while formyl substituents increase electrophilicity for cross-coupling reactions .
  • Derivatives with methoxy or triazole groups balance conjugation and bioavailability .
  • Bioactivity: Chloro and triazole substituents improve cytotoxicity by enhancing hydrophobic interactions with biological targets .

Q & A

Q. What are the common synthetic routes for 4-(4-Formyl-phenylethynyl)-benzonitrile, and what key reaction conditions influence yield?

The compound is typically synthesized via Sonogashira coupling , which connects an aryl halide (e.g., 4-bromo-benzonitrile) to a terminal alkyne (e.g., 4-ethynylbenzaldehyde) using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. Key conditions include:

  • Inert atmosphere (N₂ or Ar) to prevent alkyne oxidation.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
  • Temperature : Mild heating (60–80°C) balances reactivity and side-product formation.
    Byproduct formation (e.g., homocoupling) can be minimized by optimizing stoichiometry and catalyst loading .

Q. What spectroscopic techniques are recommended for characterizing structural and electronic properties?

  • ¹H/¹³C NMR : Assigns proton environments and confirms ethynyl linkage (e.g., absence of terminal alkyne protons). For example, benzonitrile derivatives show distinct aromatic signals at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Detects nitrile (C≡N, ~2220 cm⁻¹) and formyl (C=O, ~1700 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • UV-Vis/Photoluminescence : Assesses electronic transitions for optoelectronic applications .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature affect regioselectivity in ethynyl-linked benzonitrile derivatives?

  • Solvent polarity : Higher polarity (e.g., DMF vs. toluene) stabilizes polar transition states, favoring cross-coupling over homocoupling. However, excessive polarity may deactivate palladium catalysts.
  • Temperature : Elevated temperatures accelerate oxidative addition but may promote alkyne oligomerization. Kinetic studies using time-resolved NMR can optimize temperature-dependent selectivity .

Q. What strategies mitigate decomposition during storage, given its functional groups?

  • Moisture sensitivity : Store under inert gas or with desiccants (e.g., molecular sieves) to prevent hydrolysis of the nitrile group.
  • Light sensitivity : Amber glassware or opaque containers reduce photodegradation of the formyl group.
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., >150°C) .

Q. How can computational methods (e.g., DFT) resolve discrepancies in reported electronic properties?

Density Functional Theory (DFT) models:

  • Predict charge-transfer behavior by analyzing HOMO-LUMO gaps and frontier orbital localization.
  • Reconcile experimental vs. theoretical Stokes shifts in fluorescence studies (e.g., planar vs. twisted intramolecular charge-transfer states) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported catalytic efficiencies for Sonogashira coupling?

  • Control experiments : Compare catalyst systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) under identical conditions.
  • Impurity profiling : Use HPLC or GC-MS to quantify side products (e.g., homocoupled alkynes) that skew yield calculations .
  • Solvent purity : Trace water in solvents can deactivate catalysts, leading to underestimated yields .

Application-Oriented Questions

Q. What role does this compound play in designing thermally activated delayed fluorescence (TADF) materials?

The cyano and ethynyl groups stabilize triplet states via intramolecular charge transfer, enabling efficient TADF in OLED emitters. Researchers synthesize derivatives with carbazole or phenoxazine moieties to enhance spin-orbit coupling and reduce ΔEST (singlet-triplet energy gap) .

Q. How is it utilized as a precursor in pharmaceutical intermediates?

The formyl group enables Schiff base formation with amines, creating bioactive scaffolds. For example, coupling with piperidine derivatives yields candidates for CNS-targeting drugs. Reaction progress is monitored via <sup>19</sup>F-NMR when fluorinated analogs are synthesized .

Methodological Best Practices

  • Reproducibility : Document catalyst lot numbers and solvent batch details to account for variability.
  • Safety : Follow GHS guidelines for handling nitriles (e.g., respiratory protection, fume hoods) .

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